![molecular formula C14H10ClFO3 B6402756 4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261945-12-3](/img/structure/B6402756.png)
4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, commonly referred to as 4-CFL-MPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molar mass of 254.54 g/mol and a melting point of 162-164°C. 4-CFL-MPA has been used in research applications in both academic and industrial settings due to its unique properties.
Scientific Research Applications
4-CFL-MPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including benzodiazepines, quinolones, and other heterocyclic compounds. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, 4-CFL-MPA has been used as a catalyst in the production of polyurethanes.
Mechanism of Action
4-CFL-MPA is believed to act as a proton donor in the Friedel-Crafts acylation reaction, donating a proton to the 4-chloro-2-fluorobenzoic acid. This allows for the formation of the 4-CFL-MPA product. In addition, 4-CFL-MPA is believed to act as an electron-withdrawing group, stabilizing the intermediate formed in the reaction.
Biochemical and Physiological Effects
Due to its synthetic nature, 4-CFL-MPA has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic, and there is no evidence to suggest that it has any adverse effects on human health.
Advantages and Limitations for Lab Experiments
4-CFL-MPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored at room temperature for up to several months. In addition, 4-CFL-MPA is non-toxic, making it a safe reagent for use in laboratory experiments. However, 4-CFL-MPA is susceptible to hydrolysis and oxidation, so it should be stored in anhydrous conditions.
Future Directions
There are a number of potential future applications for 4-CFL-MPA. It could be used in the synthesis of new drugs, materials, and catalysts. In addition, it could be used to develop new analytical methods for the detection of other compounds. It could also be used to study the mechanisms of various biological processes, such as the interaction of drugs with their targets. Finally, it could be used to develop new methods for the synthesis of various compounds.
Synthesis Methods
4-CFL-MPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation of 4-chloro-2-fluorobenzoic acid with 3-methoxy-4-fluorotoluene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 120-140°C. The reaction yields 4-CFL-MPA as the main product, with a yield of up to 95%.
properties
IUPAC Name |
4-chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDNBWFMMWENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690168 |
Source
|
Record name | 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-12-3 |
Source
|
Record name | 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.